Comparative P-Glycoprotein (P-gp) Inhibition: Epoxybergamottin vs. Bergamottin and DHB
In a direct comparative study, epoxybergamottin was identified as the most potent inhibitor of P-gp-mediated talinolol transport among several grapefruit constituents. The IC50 for epoxybergamottin was 0.7 µM, which is 48.6-fold lower (more potent) than that of 6',7'-dihydroxybergamottin (IC50 = 34 µM). Bergamottin showed no measurable inhibition at concentrations up to 10 µM [1]. This demonstrates that epoxybergamottin has a unique and dominant role in the P-gp inhibitory component of grapefruit juice, a property not shared by its closest structural analogs.
| Evidence Dimension | P-glycoprotein (P-gp) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.7 µM |
| Comparator Or Baseline | 6',7'-Dihydroxybergamottin (DHB): 34 µM; Bergamottin: >10 µM (no inhibition) |
| Quantified Difference | Epoxybergamottin is 48.6-fold more potent than DHB. Bergamottin is inactive at up to 10 µM. |
| Conditions | Caco-2 cell monolayer assay measuring transport of talinolol (a P-gp substrate) |
Why This Matters
This is essential for studies on drug absorption and efflux; substituting with bergamottin would completely eliminate the P-gp interaction effect.
- [1] de Castro WV, Mertens-Talcott S, Rubner A, Butterweck V, Derendorf H. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells. J Pharm Sci. 2007;96(10):2808-2817. View Source
